Cas no 817555-70-7 (2-(Chloromethyl)-4-phenylnicotinonitrile)
2-(Chloromethyl)-4-phenylnicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-4-phenylnicotinonitrile
- 2-(chloromethyl)-4-phenylpyridine-3-carbonitrile
- 817555-70-7
-
- Inchi: 1S/C13H9ClN2/c14-8-13-12(9-15)11(6-7-16-13)10-4-2-1-3-5-10/h1-7H,8H2
- InChI Key: MZYNQMASANZKCV-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=C(C=CN=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 228.0454260g/mol
- Monoisotopic Mass: 228.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 36.7Ų
2-(Chloromethyl)-4-phenylnicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113684-1g |
2-(Chloromethyl)-4-phenylnicotinonitrile |
817555-70-7 | 95% | 1g |
$771.12 | 2023-09-01 | |
| Chemenu | CM177164-1g |
2-(chloromethyl)-4-phenylnicotinonitrile |
817555-70-7 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM177164-1g |
2-(chloromethyl)-4-phenylnicotinonitrile |
817555-70-7 | 95% | 1g |
$728 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743112-1g |
2-(Chloromethyl)-4-phenylnicotinonitrile |
817555-70-7 | 98% | 1g |
¥6688.00 | 2024-07-28 | |
| Crysdot LLC | CD11052876-1g |
2-(Chloromethyl)-4-phenylnicotinonitrile |
817555-70-7 | 95+% | 1g |
$880 | 2024-07-18 |
2-(Chloromethyl)-4-phenylnicotinonitrile Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(Chloromethyl)-4-phenylnicotinonitrile
Introduction to 2-(Chloromethyl)-4-phenylnicotinonitrile (CAS No. 817555-70-7)
2-(Chloromethyl)-4-phenylnicotinonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 817555-70-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitriles and features a chloromethyl substituent, making it a versatile intermediate in synthetic chemistry. Its molecular structure, combining a phenyl ring with a nicotinonitrile moiety, positions it as a promising candidate for further derivatization and application in drug discovery.
The structural motif of 2-(Chloromethyl)-4-phenylnicotinonitrile includes a chloromethyl group (-CH₂Cl) attached to a benzene ring that is further substituted with a nicotinonitrile group (-C≡CN). This unique arrangement provides multiple reactive sites, enabling its use in various chemical transformations. The chloromethyl group, in particular, is known for its ability to participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction to yield carboxylic acids or amines, respectively. Such reactivity makes this compound an invaluable building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds derived from nicotinamide derivatives. The presence of the phenyl ring and the nitrile functionality in 2-(Chloromethyl)-4-phenylnicotinonitrile suggests that it may exhibit properties relevant to neurological and anti-inflammatory applications. For instance, nicotinonitrile derivatives have been investigated for their role in modulating enzyme activity and receptor interactions, which are critical in developing treatments for conditions such as neurodegenerative diseases and chronic inflammation.
One of the most compelling aspects of 2-(Chloromethyl)-4-phenylnicotinonitrile is its potential as a precursor for synthesizing more complex molecules. Researchers have utilized similar scaffolds to develop novel analogs with enhanced binding affinity and selectivity. The chloromethyl group serves as a convenient handle for introducing various functional groups, allowing chemists to tailor the properties of the final product. This flexibility has been exploited in the design of small-molecule inhibitors targeting specific biological pathways.
Recent advancements in computational chemistry have further enhanced the utility of 2-(Chloromethyl)-4-phenylnicotinonitrile. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These simulations have guided experimental efforts, leading to more efficient synthesis routes and improved yields. Additionally, high-throughput screening techniques have been employed to rapidly assess the activity of derivatives derived from this core structure, accelerating the discovery process.
The agrochemical sector has also shown interest in 2-(Chloromethyl)-4-phenylnicotinonitrile, recognizing its potential as an intermediate for developing novel pesticides and herbicides. The structural features of this compound allow for modifications that can enhance its efficacy against pests while minimizing environmental impact. By leveraging green chemistry principles, researchers are exploring sustainable methods for synthesizing derivatives that align with global efforts to promote agricultural sustainability.
In conclusion, 2-(Chloromethyl)-4-phenylnicotinonitrile (CAS No. 817555-70-7) represents a significant asset in chemical research due to its versatile reactivity and broad applicability. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development pipelines aimed at treating neurological disorders and inflammatory conditions. Furthermore, its potential contributions to agrochemical innovation highlight its relevance beyond traditional medicinal chemistry applications. As research continues to uncover new methodologies for utilizing this compound, its importance is expected to grow even further.
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